molecular formula C18H17NO5 B2973341 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzamide CAS No. 2034454-28-7

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzamide

Cat. No. B2973341
M. Wt: 327.336
InChI Key: LLORAOPRQCELCM-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzamide, also known as FFA4 agonist, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit potent agonistic activity towards Free Fatty Acid Receptor 4 (FFA4), which is a G protein-coupled receptor that is expressed in various tissues and plays a crucial role in regulating metabolic and inflammatory processes.

Scientific Research Applications

Anticancer and Antiangiogenic Activity

Research has identified compounds with a similar molecular structure to N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methoxybenzamide, exhibiting significant anticancer and antiangiogenic activities. For instance, a study by Romagnoli et al. (2015) investigated a series of 3-arylaminobenzofuran derivatives for their antiproliferative activity against cancer cells, highlighting the potential of furan derivatives in targeting cancer and inhibiting tubulin polymerization. The most promising compound in this series showed potent in vitro and in vivo vascular disrupting properties derived from effects on vascular endothelial cells, emphasizing the therapeutic potential of furan derivatives in cancer treatment (Romagnoli et al., 2015).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds containing furan derivatives have been a subject of study, aiming to understand their potential applications better. For example, Ahmed et al. (2013) reported on cobalt and cadmium complexes derived from heterocyclic Schiff-bases, involving furan-2-carbohydrazide derivatives. These complexes were studied for their structural properties and biological activity, providing insights into the diverse applications of furan derivatives in material science and bioactive compounds research (Ahmed et al., 2013).

Biobased Polyesters Synthesis

In the field of polymer science, furan derivatives have been explored for synthesizing biobased polyesters. Jiang et al. (2014) discussed the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, leading to the creation of novel biobased furan polyesters. This study not only demonstrates the potential of furan derivatives in creating sustainable materials but also highlights their role in advancing green chemistry and biopolymer development (Jiang et al., 2014).

Furan Derivatives in Organic Synthesis

The versatility of furan derivatives in organic synthesis has been explored through various reactions and synthetic strategies. For instance, the reaction of furan with acetylenes to produce aromatic compounds like furan and phenol derivatives showcases the utility of furan derivatives in constructing complex organic molecules. Studies such as those conducted by McCallum et al. (1988) provide valuable insights into the mechanisms and outcomes of reactions involving furan derivatives, contributing to the broader understanding of their chemical behavior and synthetic applications (McCallum et al., 1988).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-22-15-6-4-13(5-7-15)17(20)19-12-18(21,14-8-10-23-11-14)16-3-2-9-24-16/h2-11,21H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLORAOPRQCELCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methoxybenzamide

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